molecular formula C18H29NO11 B605144 Acid-PEG5-NHS ester CAS No. 1343476-41-4

Acid-PEG5-NHS ester

Cat. No. B605144
M. Wt: 435.43
InChI Key: QMACGMMKGUAJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG5-NHS ester is a PEG derivative containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Synthesis Analysis

NHS-Esters are widely used to label proteins non-selectively on free amino groups . Such broad labeling can be disadvantageous because it can interfere with protein structure or function and because stoichiometry is poorly controlled . A simple method to transform NHS-esters into site-specific protein labeling on N-terminal Cys residues has been described .


Molecular Structure Analysis

The molecular formula of Acid-PEG5-NHS ester is C18H29NO11 . The molecular weight is 435.4 g/mol . The IUPAC name is 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .


Chemical Reactions Analysis

Acid-PEG5-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

The molecular weight of Acid-PEG5-NHS ester is 435.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 11 . The rotatable bond count is 20 . The exact mass is 435.17406074 g/mol . The topological polar surface area is 147 Ų .

Scientific Research Applications

Pegylation of RNA and Oligonucleotides

Acid-PEG5-NHS ester is used in pegylation, a method of post-synthetic modification of oligonucleotides. This technique is essential for attaching molecular entities like dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).

Enhancing Cell Interactions in Hydrogels

Acid-PEG5-NHS ester, specifically Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), is widely used for functionalizing bioactive factors in PEG hydrogels. These modifications are vital for improving cell adhesion and spreading in bioactive hydrogels (Browning et al., 2013).

Targeted Cellular Imaging

In the field of cellular imaging, Acid-PEG5-NHS ester is utilized for preparing targeting fluorescent cellular imaging probes. This application is significant for fluorescence imaging of living cells (Kim et al., 2016).

Protein Drug Modification

The ester is involved in the amino group modification of pharmaceutical proteins, such as bovine lactoferrin, to create protein drugs with improved therapeutic properties (Kato et al., 2010).

Site-Specific PEGylation of Proteins

Acid-PEG5-NHS ester aids in site-specific PEGylation of proteins like bone morphogenetic protein-2, crucial for maintaining the biological activity of therapeutic proteins (Hu & Sebald, 2011).

pH Responsive Drug Delivery

The ester is used in the development of nanohydrogels for pH-responsive drug delivery. This has significant implications in controlled drug release and targeting cancer therapies (Farzanfar et al., 2021).

Quality Control in Biopharmaceuticals

In biopharmaceuticals, Acid-PEG5-NHS ester plays a role in PEGylation processes, which is vital for improving the bioavailability of active peptides or proteins (Crafts et al., 2016).

Synthesis and Characterization of Nanoparticles

The ester is instrumental in the synthesis and characterization of nanoparticles for various biological applications, including the formation of silicon quantum dots (Zhang et al., 2017).

Peptide and Protein Functionalization

Acid-PEG5-NHS ester is used for efficient chemoselective amino-sulfhydryl stapling on peptides and proteins. This is crucial for designing functional bioconjugates (Silva et al., 2021).

Hydrogel Formation and Biomedical Applications

The ester is used in oxo-ester mediated chemical ligation for polymer hydrogel formation. These hydrogels have applications in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

Enhancing Emulsifying Characteristics

Acid-PEG5-NHS ester contributes to the modification of polyethylene glycol fatty acid esters, enhancing their emulsifying characteristics. This is important in industries for interfacial properties (Ortiz-Collazos et al., 2016).

Fluorescent Labeling of Proteins

The ester is used for NHS ester-mediated derivitization in fluorescent labeling of proteins, a technique vital for biochemical and analytical applications (Nanda & Lorsch, 2014).

PEGylation with Functional Polymers

Acid-PEG5-NHS ester is involved in PEGylation processes with functional polymers designed for peptide/protein modification. This has applications in pharmaceuticals and material science (Chenal et al., 2011).

Thermal Lithography of Copolymer Films

The ester is used in atomic force microscopy-based thermal lithography for bioconjugation on copolymer films. This has applications in surface chemistry and material engineering (Duvigneau et al., 2008).

Synthesis of Versatile NHS Esters

Acid-PEG5-NHS ester is part of the synthesis of highly versatile NHS esters, which are critical tools in peptide synthesis, bioconjugate chemistry, and material sciences (Barré et al., 2016).

Development of Medical Adhesives

The ester is employed in the development of injectable and self-healing medical adhesives for wound sealing, an important advancement in healthcare and medical technology (Sun et al., 2020).

Chemical Cross-Linking in Proteomics

Acid-PEG5-NHS ester is used for chemical cross-linking in proteomics. This application is important for understanding protein interactions and structures (Kalkhof & Sinz, 2008).

Injectable Hydrogel Development

The ester is crucial in developing injectable hydrogels with dual redox responsiveness, which has potential applications in drug delivery and stimuli-responsive drug release (Gong et al., 2017).

Future Directions

The future directions of Acid-PEG5-NHS ester could involve its use in the fabrication of novel functional hydrogels that can be specifically engineered using GOx-mediated catalysis for programmable degradation in the presence of glucose . It could also be used for drug delivery .

properties

IUPAC Name

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMACGMMKGUAJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG5-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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